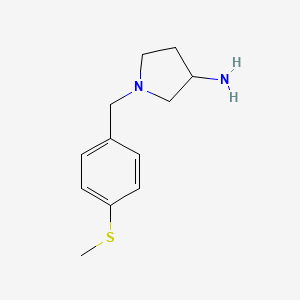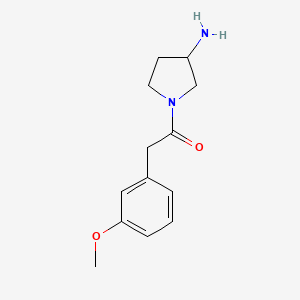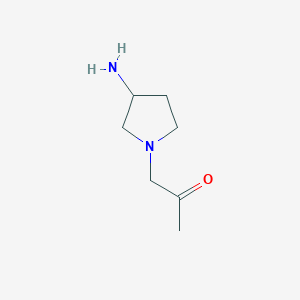
1-(3-Aminopyrrolidin-1-yl)propan-2-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)propan-2-one, also known as APVP, is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is commonly used in laboratory research.
Molecular Structure Analysis
The InChI code for 1-(3-Aminopyrrolidin-1-yl)propan-2-one is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
1-(3-Aminopyrrolidin-1-yl)propan-2-one is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional information or experimental data.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antibacterial Properties
- 1-(3-Aminopyrrolidin-1-yl)propan-2-one derivatives have been utilized in the asymmetric synthesis of potent antibacterial agents. The S-(+) enantiomer of a derivative was found to be more active against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This has implications for clinical applications, especially considering its improved solubility profile and in vivo activity in a Pseudomonas aeruginosa mouse protection model (Rosen et al., 1988).
Chemical Transformations and Heterocyclic Compounds
- Studies on 3-Aminopyrrolidin-2-ones containing fused norbornane or spirocyclopropane fragments revealed their ability to react with benzaldehyde to form azomethines. These transformations lead to the formation of N-substituted 3-aminopyrrolidin-2-ones, which are significant for synthesizing various heterocyclic compounds (Kostyuchenko et al., 2009).
Neuropharmacology
- A derivative, HA-966, which affects 1-hydroxy-3-aminopyrrolid-2-one, was shown to reduce synaptic and chemical excitation in the cuneate nucleus of the cat. This suggests potential applications in neuropharmacology, particularly in modulating excitatory amino acid receptor sites (Davies & Watkins, 1973).
Protection Against Hydrolysis
- The lithium amide of a 3-aminopyrrolidine derivative is protected against hydrolysis when aggregated with strongly polar partners like LiCl, LiBr, or MeLi. This finding is relevant for organic chemistry, particularly in reactions involving lithium amide (Gimbert et al., 2017).
Antitumor Activity
- Novel 2, 3'-bipyrrole derivatives synthesized from reactions involving chalcone and amino acids, including 3-aminopyrrolidin-2-ones, showed strong anticancer activity against six cancer cell lines. This highlights the potential of such derivatives in developing new antitumor agents (Kalmouch et al., 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)4-9-3-2-7(8)5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCUNCZGDNZICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)
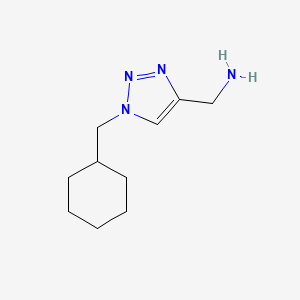
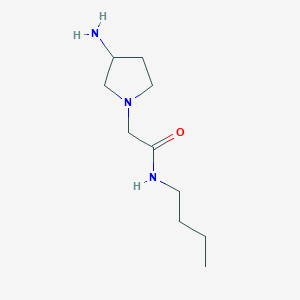
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

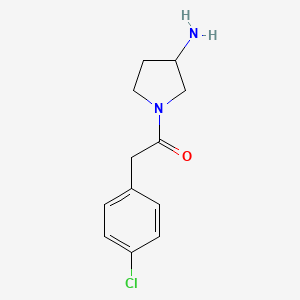
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
